molecular formula C14H20N2O2 B7471228 [4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone

[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone

Cat. No. B7471228
M. Wt: 248.32 g/mol
InChI Key: GRRILRLKQGSITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone, also known as MDPHP, is a psychoactive compound that belongs to the cathinone class of drugs. It is a synthetic drug that has gained popularity in recent years due to its stimulant effects. MDPHP is known to cause increased energy, euphoria, and increased sociability. Despite its popularity, there is limited scientific research on the compound.

Mechanism of Action

[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone acts as a potent dopamine reuptake inhibitor, which means it increases the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. By increasing the levels of dopamine, this compound produces feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. It acts as a potent dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This produces feelings of euphoria, increased energy, and increased sociability. This compound also causes vasoconstriction and increased blood pressure, which can lead to cardiovascular problems.

Advantages and Limitations for Lab Experiments

[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has several advantages and limitations for use in lab experiments. Its potent dopamine reuptake inhibition activity makes it a useful tool for investigating the role of dopamine in the brain. However, its recreational use and potential for abuse make it a challenging compound to work with. Additionally, there is limited scientific research on the compound, which makes it difficult to draw definitive conclusions about its effects.

Future Directions

There are several future directions for [4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone research. One area of interest is the development of new drugs that target the dopamine system. This compound has shown promise as a dopamine reuptake inhibitor, and further research may lead to the development of new drugs for the treatment of mood disorders such as depression and anxiety. Another area of interest is the investigation of the long-term effects of this compound use. There is limited scientific research on the compound, and further studies are needed to determine its long-term effects on the brain and body. Additionally, more research is needed to determine the optimal dose and administration route for this compound in lab experiments.

Synthesis Methods

[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone is synthesized using a multi-step process that involves the reaction of piperidine with 4-(dimethylamino)benzaldehyde in the presence of an acid catalyst. The resulting intermediate is then reacted with methylamine to form the final product, this compound.

Scientific Research Applications

[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone has gained popularity in the recreational drug market due to its stimulant effects. However, there is limited scientific research on the compound. Some studies have investigated the effects of this compound on the central nervous system and have found that it acts as a potent dopamine reuptake inhibitor. Other studies have investigated the effects of this compound on the cardiovascular system and have found that it can cause vasoconstriction and increased blood pressure.

properties

IUPAC Name

[4-(dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15(2)12-5-3-11(4-6-12)14(18)16-9-7-13(17)8-10-16/h3-6,13,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRILRLKQGSITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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